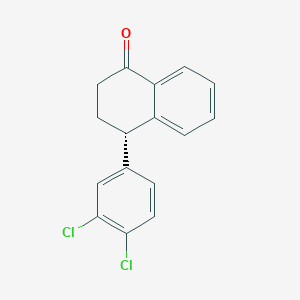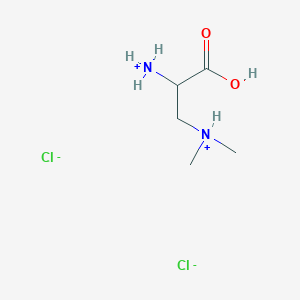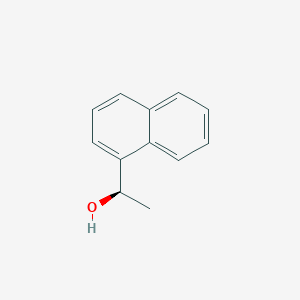
(R)-1-(naphthalen-1-yl)ethanol
Overview
Description
®-1-(Naphthalen-1-yl)ethanol is a chiral secondary alcohol with a naphthalene ring attached to the carbon atom bearing the hydroxyl group
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for preparing ®-1-(naphthalen-1-yl)ethanol involves the enantioselective reduction of 1-acetonaphthone using chiral catalysts or reducing agents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired enantiomer with high enantiomeric excess.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 1-acetonaphthone using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, the catalytic hydrogenation of 1-acetonaphthone using chiral catalysts is a scalable method. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-1-(Naphthalen-1-yl)ethanol can undergo oxidation to form 1-acetonaphthone. Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and manganese dioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1-ethylnaphthalene, using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane, manganese dioxide in toluene.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-Acetonaphthone.
Reduction: 1-Ethylnaphthalene.
Substitution: 1-(Naphthalen-1-yl)ethyl chloride or bromide.
Scientific Research Applications
®-1-(Naphthalen-1-yl)ethanol has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is used in the preparation of chiral materials and polymers with specific optical properties.
Catalysis: The compound serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules with high enantiomeric excess.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)ethanol depends on its application:
As a Chiral Building Block: The compound’s chirality allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.
In Catalysis: As a ligand, it coordinates with metal centers in catalysts, influencing the stereochemistry of the catalytic process.
Comparison with Similar Compounds
(S)-1-(Naphthalen-1-yl)ethanol: The enantiomer of ®-1-(Naphthalen-1-yl)ethanol, which has similar chemical properties but different biological activities.
1-(Naphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of ®-1-(Naphthalen-1-yl)ethanol.
1-Ethylnaphthalene: The fully reduced form of ®-1-(Naphthalen-1-yl)ethanol.
Uniqueness: ®-1-(Naphthalen-1-yl)ethanol is unique due to its chirality, which makes it valuable in asymmetric synthesis and catalysis. Its ability to induce enantiomeric purity in products sets it apart from its achiral counterparts.
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42177-25-3 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

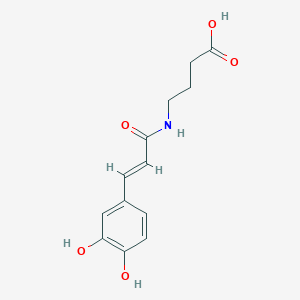

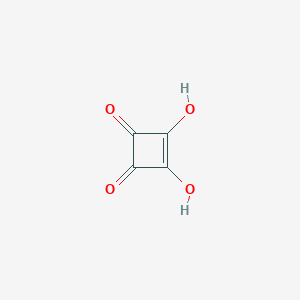
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
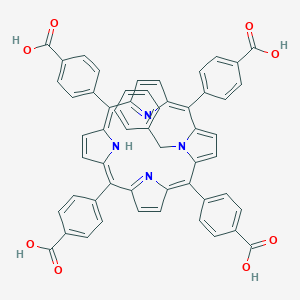
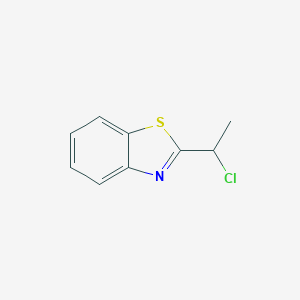
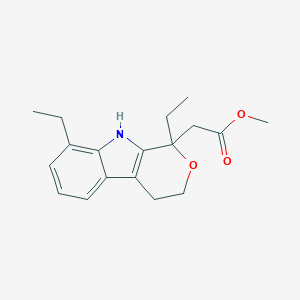
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)

